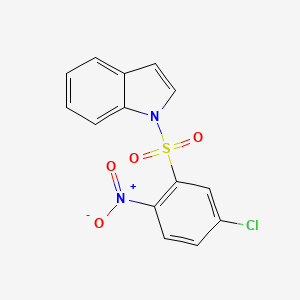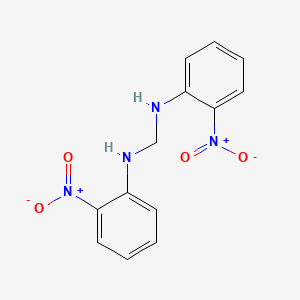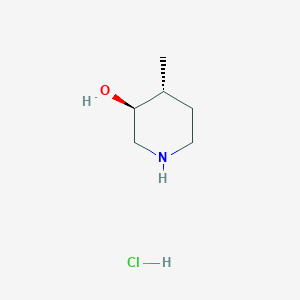
Bromo(methyl)diphenylsilane
Descripción general
Descripción
Bromo(methyl)diphenylsilane is an organosilicon compound with the molecular formula C13H13BrSi It is characterized by a silicon atom bonded to a bromine atom, a methyl group, and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromo(methyl)diphenylsilane can be synthesized through several methods. One common approach involves the reaction of diphenylmethylsilane with bromine. The reaction typically proceeds under mild conditions, with the bromine acting as an electrophile that replaces a hydrogen atom on the silicon-methyl group, forming the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of bromotrimethylsilane as a brominating agent. This reagent is known for its efficiency in introducing bromine atoms into organic molecules. The reaction is usually carried out in a solvent-free environment to enhance yield and reduce waste .
Análisis De Reacciones Químicas
Types of Reactions: Bromo(methyl)diphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted silanes.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can yield methyl(diphenyl)silane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or primary amines, typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride are employed in anhydrous conditions to ensure complete reduction.
Major Products Formed:
Substitution: Substituted silanes (e.g., hydroxymethyl(diphenyl)silane).
Oxidation: Silanols or siloxanes.
Reduction: Methyl(diphenyl)silane.
Aplicaciones Científicas De Investigación
Bromo(methyl)diphenylsilane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various organosilicon compounds, which are valuable intermediates in organic synthesis.
Materials Science: The compound is used in the preparation of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.
Biological Research: Organosilicon compounds, including this compound, are studied for their potential use in drug delivery systems and as bioactive agents.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in the synthesis of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of bromo(methyl)diphenylsilane involves its ability to participate in various chemical reactions due to the presence of the reactive bromine atom and the silicon-methyl groupThe silicon atom can form stable bonds with various organic and inorganic moieties, making the compound versatile in chemical transformations .
Comparación Con Compuestos Similares
Chloro(methyl)diphenylsilane: Similar to bromo(methyl)diphenylsilane but with a chlorine atom instead of bromine. It is less reactive due to the lower electronegativity of chlorine compared to bromine.
Iodo(methyl)diphenylsilane: Contains an iodine atom, which is more reactive than bromine, making it useful for specific synthetic applications.
Fluoro(methyl)diphenylsilane: The fluorine atom makes this compound highly stable and less reactive compared to its bromo counterpart.
Uniqueness: this compound is unique due to the balance of reactivity and stability provided by the bromine atom. It is more reactive than its chloro and fluoro analogs, making it suitable for a wider range of chemical reactions, while still being more stable than the iodo analog .
Propiedades
IUPAC Name |
bromo-methyl-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSWRAMUWWNBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938694 | |
| Record name | Bromo(methyl)diphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17571-61-8 | |
| Record name | NSC139834 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromo(methyl)diphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Isoxazolo[5,4-g]indazole](/img/structure/B3367325.png)




![Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate](/img/structure/B3367368.png)






